molecular formula C11H23ClN2O B1412664 trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride CAS No. 1174138-03-4

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Cat. No.: B1412664
CAS No.: 1174138-03-4
M. Wt: 234.76 g/mol
InChI Key: ZHOGOMZHSMFEKK-UHFFFAOYSA-N
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Description

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of plasminogen, an enzyme precursor that is converted to plasmin. Plasmin is responsible for degrading fibrin clots, and by inhibiting its formation, this compound helps maintain clot stability. This compound interacts with lysine-binding sites on plasminogen, preventing its activation and subsequent fibrinolysis .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in coagulation and wound healing. By inhibiting plasmin activity, this compound can reduce the degradation of extracellular matrix components, thereby promoting cell adhesion and tissue repair. Additionally, it may impact gene expression related to coagulation and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to lysine-binding sites on plasminogen. This binding prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. The compound’s antifibrinolytic effect is primarily due to its ability to block the interaction between plasminogen and fibrin, which is essential for clot degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. Studies have shown that its antifibrinolytic effects can persist for several hours to days, depending on the experimental conditions. Long-term exposure to the compound may lead to changes in cellular function, including altered gene expression and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, it may exhibit cytotoxicity, particularly to cartilage, tendon, and synovial tissues. Studies have shown that concentrations above 20 mg/ml can be toxic to these tissues, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to coagulation and fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, inhibiting their activity and preventing fibrin degradation. The compound’s antifibrinolytic action helps maintain hemostasis by stabilizing blood clots and reducing excessive bleeding .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in areas with high fibrinolytic activity, such as wound sites and areas of inflammation. The compound’s distribution is influenced by its affinity for lysine-binding sites on plasminogen, which facilitates its localization to target tissues .

Subcellular Localization

This compound is primarily localized in the extracellular matrix and on the surface of cells involved in coagulation and wound healing. Its activity is directed by targeting signals that guide it to areas with active fibrinolysis. Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and function .

Properties

IUPAC Name

4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOGOMZHSMFEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride
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trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride
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trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.